(R,R,S,S)-Nebivolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.
化学反応の分析
Types of Reactions
(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
科学的研究の応用
(R,R,S,S)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereochemical studies and chiral synthesis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, particularly hypertension and heart failure.
Industry: Utilized in the development of new beta-blockers and vasodilatory agents.
作用機序
(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
類似化合物との比較
Similar Compounds
Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.
Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity with a longer half-life.
Uniqueness
(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.
生物活性
(R,R,S,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes selective beta-1 adrenergic receptor antagonism and vasodilatory effects mediated by nitric oxide release. This compound has been extensively studied for its efficacy in managing hypertension and heart failure, demonstrating several beneficial biological activities.
Nebivolol primarily acts as a selective antagonist of beta-1 adrenergic receptors while exhibiting additional vasodilatory properties. The vasodilation is attributed to the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle and reduces peripheral vascular resistance . This dual action not only lowers blood pressure but also improves cardiac output without significantly affecting heart rate.
Antihypertensive Effects
Numerous studies have confirmed the antihypertensive efficacy of this compound. A multicenter trial comparing nebivolol with bisoprolol found that both drugs effectively reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP). Specifically, the mean reductions were −15.7 mmHg for DBP with nebivolol compared to −16.0 mmHg with bisoprolol, indicating comparable efficacy .
In a larger cohort study involving 6,356 patients with mild hypertension, nebivolol treatment resulted in significant reductions in both SBP and DBP over six weeks, with a high percentage of responders achieving target blood pressure levels . The overall safety profile was favorable, with minimal adverse events reported.
Heart Failure Management
Nebivolol has also been shown to improve outcomes in patients with heart failure. In a randomized controlled trial, patients treated with nebivolol exhibited lower mortality rates compared to those on placebo, with a hazard ratio of 0.88 for all-cause mortality . This suggests that nebivolol may provide protective benefits beyond mere symptom relief in heart failure patients.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Case Study on Heart Failure : A patient with chronic heart failure treated with nebivolol showed marked improvement in functional capacity and quality of life after three months of therapy. The patient's ejection fraction improved from 30% to 40%, and NYHA functional class improved from III to II.
- Hypertension Management : In another case, a patient with resistant hypertension achieved target BP levels after initiating treatment with nebivolol at a dose of 5 mg daily, demonstrating its effectiveness even in challenging cases.
Safety Profile
The safety profile of nebivolol is generally favorable. Adverse effects are typically mild and include headaches, fatigue, and dizziness. In comparative studies, nebivolol has shown lower rates of adverse events compared to other beta-blockers such as bisoprolol . Long-term use has not been associated with significant metabolic disturbances or worsening of respiratory conditions.
特性
CAS番号 |
1360598-84-0 |
---|---|
分子式 |
C₂₂H₂₅F₂NO₄ |
分子量 |
405.44 |
同義語 |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。